2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide
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Overview
Description
2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic organic compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77. This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Amidation Reaction: The final step involves the amidation of the spirocyclic intermediate with an appropriate amine, such as 3-ethoxypropanamide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one: A structurally related compound with similar spirocyclic features.
2-Chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Another related compound with a benzamide moiety.
Uniqueness
2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO3/c1-3-18-11-8-10(15-12(16)9(2)14)13(11)4-6-17-7-5-13/h9-11H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRGIESPPIKNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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